molecular formula C18H17NO4S B2745504 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate CAS No. 320424-05-3

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate

Cat. No.: B2745504
CAS No.: 320424-05-3
M. Wt: 343.4
InChI Key: DSZCNKXPIZXZCI-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate is a complex organic compound with the molecular formula C18H17NO4S It is characterized by the presence of a cyclopropane ring, a nitro group, and a sulfanyl group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzyl compound followed by the introduction of a sulfanyl group. The cyclopropanecarboxylate moiety is then attached through a cyclopropanation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the reactants used.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate is utilized in several research domains:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl acetate
  • 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl propionate

Uniqueness

Compared to similar compounds, 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-12-2-7-15(8-3-12)24-17-9-4-13(10-16(17)19(21)22)11-23-18(20)14-5-6-14/h2-4,7-10,14H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCNKXPIZXZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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